Product packaging for Calycosin 7-galactoside(Cat. No.:CAS No. 114272-30-9)

Calycosin 7-galactoside

Cat. No.: B13389007
CAS No.: 114272-30-9
M. Wt: 446.4 g/mol
InChI Key: WACBUPFEGWUGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calycosin 7-galactoside is an isoflavonoid O-glycoside, a class of natural products derived from 3-phenylchromen-4-one, and has been detected in various foods and botanicals such as green tea, red tea, and other herbs and spices . This compound is offered as a high-purity solid for use as a reference standard in scientific investigations. While direct pharmacological studies on this compound are less extensive than on its glucoside counterpart, research on related calycosin compounds suggests a broad spectrum of potential research applications. Studies on Calycosin-7-O-β-D-glucoside (CAG), a structurally similar compound from Astragalus membranaceus , have demonstrated significant neuroprotective properties. CAG has been shown to protect HT22 hippocampal neuronal cells against oxygen-glucose deprivation/reperfusion (OGD/R) injury, a model for ischemic stroke, by reducing intracellular ROS levels, decreasing apoptosis, and modulating the glutamatergic system and purine metabolism . Furthermore, calycosin compounds exhibit osteogenic activity, with one study showing Calycosin-7-O-β-glucoside (Caly) stimulates osteoblast lineage commitment in human mesenchymal stem cells (MSCs) by enhancing the expression of key osteogenic markers like ALP and RUNX2 via the BMP2 and Wnt3a signaling pathways . Other research areas for this class of compounds include anticancer activities, such as promoting mitochondria-mediated apoptosis in hepatocellular carcinoma cells , and anti-atherosclerotic effects by inhibiting ox-LDL-induced foam cell formation in macrophages . The core structure, calycosin, is a recognized phytoestrogen with documented multi-targeting potential in cancer treatment research . Researchers can utilize this compound in various applications , including as an analytical standard for quality control and the quantification of natural products, in metabolic and phytochemical studies, and for investigating the structure-activity relationships of isoflavonoid glycosides. This product is provided For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O10 B13389007 Calycosin 7-galactoside CAS No. 114272-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACBUPFEGWUGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114272-30-9
Record name Calycosin 7-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation, Structural Elucidation, and Analytical Methodologies

Extraction and Purification Techniques

The isolation of Calycosin (B1668236) 7-galactoside from plant sources, primarily the roots of Astragalus membranaceus, involves a multi-step process of extraction and purification. The initial step is typically a solid-liquid extraction, followed by various chromatographic techniques to separate the target compound from a complex mixture of phytochemicals.

A common extraction procedure begins with refluxing the dried and powdered plant material with an organic solvent. Methanol (B129727) is frequently employed for this purpose nih.gov. For instance, dried roots of A. membranaceus have been extracted twice with methanol by refluxing in a heating mantle nih.gov. Following extraction, the crude extract is typically concentrated under reduced pressure to yield a residue.

This crude extract then undergoes a series of purification steps. A common approach is to suspend the extract in distilled water and perform liquid-liquid partitioning with solvents of increasing polarity nih.gov. This solvent partitioning might involve sequential extraction with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to fractionate the compounds based on their polarity nih.gov. The Calycosin 7-galactoside, being a moderately polar glycoside, tends to concentrate in the ethyl acetate or n-butanol fractions.

Further purification of the enriched fraction is achieved through various chromatographic methods. Medium-pressure liquid chromatography (MPLC) is one such technique that has been successfully used. The ethyl acetate fraction can be subjected to MPLC on a silica (B1680970) gel column with a gradient elution system, such as a chloroform-methanol mixture, to yield several sub-fractions nih.gov. Preparative high-performance liquid chromatography (prep-HPLC) is then often employed on the resulting fractions to isolate the pure compound nih.gov.

**Table 1: Example of an Isolation Protocol for this compound from *Astragalus membranaceus***

StepTechniqueDescription
1ExtractionDried roots of A. membranaceus (1 kg) are refluxed twice with methanol (3 L) for 6 hours nih.gov.
2Solvent PartitioningThe crude extract is suspended in distilled water and partitioned with n-hexane, ethyl acetate, and n-butanol nih.gov.
3Medium-Pressure Liquid Chromatography (MPLC)The ethyl acetate fraction is separated using an MPLC system on a silica gel column with a chloroform:methanol gradient nih.gov.
4Preparative High-Performance Liquid Chromatography (Prep-HPLC)A specific fraction from MPLC is further purified using prep-HPLC with a chloroform:methanol:water (7:3:1, lower phase) mobile phase to yield the pure compound nih.gov.

Chromatographic and Spectroscopic Characterization Approaches

Once isolated, the structural elucidation of this compound is carried out using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is initially used to assess the purity of the isolated compound nih.gov.

The definitive structure of the compound is determined through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool in this process. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are conducted to determine the connectivity of atoms within the molecule. The ¹H NMR spectrum provides information about the protons and their chemical environment, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule nih.govresearchgate.net. The identity of this compound is confirmed by comparing the obtained spectral data with published literature values nih.gov.

Mass spectrometry (MS), particularly with electrospray ionization (ESI-MS), is another critical technique used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity oup.com. Other spectroscopic methods that can be employed for structural characterization include Fourier-transform infrared (FTIR) spectroscopy, which identifies the functional groups present in the molecule, and ultraviolet (UV) spectroscopy, which provides information about the chromophoric system of the isoflavonoid (B1168493) structure oup.com.

Table 2: Spectroscopic Data for the Characterization of this compound

TechniquePurpose
¹H NMR (Proton Nuclear Magnetic Resonance)Provides information about the number, environment, and connectivity of protons in the molecule nih.govresearchgate.net.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)Reveals the carbon framework of the molecule nih.govresearchgate.net.
ESI-MS (Electrospray Ionization Mass Spectrometry)Determines the molecular weight and provides insights into the structure through fragmentation patterns oup.com.
FTIR (Fourier-Transform Infrared Spectroscopy)Identifies the functional groups present in the compound oup.com.
UV (Ultraviolet Spectroscopy)Provides information about the electronic transitions and the conjugated system of the molecule oup.com.

Quantitative Determination Methods

For the purpose of quality control and pharmacokinetic studies, several analytical methods have been developed for the quantitative determination of this compound in various matrices, such as plant extracts and biological fluids. High-performance liquid chromatography (HPLC) and ultra-pressure liquid chromatography (UPLC) are the most commonly used techniques for this purpose, often coupled with mass spectrometry for enhanced sensitivity and selectivity nih.govnih.govnih.gov.

A typical reversed-phase HPLC method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water nih.govnih.gov. Detection is commonly performed using a UV detector at a specific wavelength, such as 254 nm or 280 nm nih.govnih.gov. For instance, one method utilized a Polaris C18 column with a mobile phase of methanol-water (30:70) at a flow rate of 1.0 mL/min and detection at 254 nm nih.gov. Another method employed an acetonitrile-water (16:84, v/v) mobile phase at the same flow rate with detection at 280 nm nih.gov.

For more sensitive and specific quantification, especially in complex biological matrices like plasma, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is often the method of choice. These methods typically involve a solid-phase extraction (SPE) step for sample clean-up, followed by separation on a C18 column and detection by MS with an electrospray ionization source in multiple-reaction monitoring (MRM) mode nih.govnih.gov. These methods offer low limits of quantification, often in the nanogram per milliliter range, and have been successfully applied to pharmacokinetic studies nih.govnih.gov.

Table 3: Examples of HPLC and UPLC Methods for Quantitative Determination of this compound

TechniqueColumnMobile PhaseFlow RateDetectionLower Limit of Quantification (LLOQ)
HPLCPolaris C18 (250 mm x 4.6 mm, 5 µm)Methanol-water (30:70)1.0 mL/minUV at 254 nmNot specified nih.gov
HPLCNot specifiedAcetonitrile-water (16:84, v/v)1.0 mL/minUV at 280 nm0.2 µg/mL (in plasma and urine) nih.gov
UPLC-MSUPLC™ BEH C18Not specifiedNot specifiedMS with ESI in positive ion mode1.17 ng/mL (in rat plasma) nih.gov
HPLC-MSInertsil ZORBAX C18Not specifiedNot specifiedMS with ESI in negative ion mode0.55 ng/mL (in rat plasma) nih.gov

Biosynthetic Pathways and Metabolic Engineering

Phenylpropanoid and Isoflavonoid (B1168493) Branch Pathways

Calycosin (B1668236) 7-galactoside biosynthesis begins with the general phenylpropanoid pathway, a fundamental route in higher plants for producing a wide array of phenolic compounds. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a critical intermediate. nih.govwikipedia.org From this point, the pathway enters the isoflavonoid-specific branch, which is characteristic of leguminous plants like Trifolium pratense (red clover), a known source of Calycosin 7-galactoside. wikipedia.orgcontaminantdb.ca

The isoflavonoid pathway is a significant branch of phenylpropanoid metabolism, leading to the synthesis of isoflavones through a series of enzymatic reactions that construct the characteristic 3-phenylchromen-4-one backbone. nih.govwikipedia.org This branch competes for precursors with other pathways, such as those leading to flavonoids, stilbenes, and lignans. The commitment of 4-coumaroyl-CoA to the isoflavonoid branch is a key regulatory point in the biosynthesis of calycosin and its glycosides.

Enzymatic Steps and Key Precursors in Biosynthesis

The synthesis of the this compound molecule is dependent on a sequence of specific enzymatic reactions, starting from the key precursor, L-phenylalanine. mdpi-res.com The pathway proceeds through several intermediates to form the aglycone (non-sugar part), calycosin, which is then glycosylated in the final step.

The key precursors in this pathway are:

L-phenylalanine: The initial building block derived from the shikimate pathway. nih.gov

4-coumaroyl-CoA: Formed from L-phenylalanine and serves as the entry point into the isoflavonoid pathway. core.ac.uk

Malonyl-CoA: Provides three acetate (B1210297) units that are condensed with 4-coumaroyl-CoA. core.ac.uk

Liquiritigenin: A key chalcone (B49325) intermediate that is converted to the isoflavonoid scaffold. nih.gov

Formononetin (B1673546): The direct isoflavone (B191592) precursor to calycosin. nih.govresearchgate.net

Calycosin: The aglycone that is subsequently galactosylated. wikipedia.org

UDP-galactose: The activated sugar donor for the final glycosylation step. oup.comphysiology.org

The pathway to calycosin is catalyzed by a series of enzymes that have been studied extensively, particularly in legumes. The final step involves the attachment of a galactose molecule from UDP-galactose to the 7-hydroxyl group of calycosin, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT), likely a UDP-galactose:calycosin 7-O-galactosyltransferase. While specific flavonol galactosyltransferases have been identified in other plants oup.com, the precise enzyme for calycosin in species like Trifolium pratense is a subject of ongoing research.

Table 1: Key Enzymes in the Biosynthesis of Calycosin

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to form 4-coumaric acid.
4-coumarate-CoA ligase4CLActivates 4-coumaric acid to 4-coumaroyl-CoA.
Chalcone synthaseCHSCondenses 4-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin (B18129) chalcone.
Chalcone reductaseCHRActs with CHS to produce 6'-deoxychalcone (isoliquiritigenin).
Chalcone isomeraseCHICatalyzes the cyclization of the chalcone into a flavanone (B1672756) (liquiritigenin).
Isoflavone synthaseIFSA key enzyme that converts the flavanone scaffold to an isoflavone (daidzein) via an aryl migration.
Isoflavone O-methyltransferaseIOMTMethylates the 4'-hydroxyl group of daidzein (B1669772) to produce formononetin.
Isoflavone 3'-hydroxylaseI3'HHydroxylates formononetin at the 3' position to yield calycosin.
UDP-galactosyltransferaseUGTTransfers a galactose moiety from UDP-galactose to the 7-hydroxyl group of calycosin.

Genetic Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes are often coordinately regulated in response to developmental cues and environmental stimuli. Studies on related compounds in Astragalus and Trifolium species have shown that exposure to abiotic stresses such as drought, low temperature, and UV-B radiation can lead to the upregulation of pathway-specific genes, resulting in increased isoflavonoid accumulation. core.ac.ukmdpi.comresearchgate.net

Key regulatory findings include:

Transcription Factors: The coordinated expression of these biosynthetic genes is controlled by various transcription factors. Families such as MYB, WRKY, and NAC have been identified as potential regulators of isoflavone biosynthesis in Trifolium pratense, responding to a complex network of signals. mdpi.com

Metabolic Flux: The accumulation of the final product is dependent on the metabolic flux through the pathway. The expression of Phenylalanine ammonia-lyase (PAL) can act as a crucial switch, directly controlling the flow of precursors into the phenylpropanoid pathway.

Strategies for Enhanced Production

Given the compound's complexity, enhancing the yield of this compound often requires advanced biotechnological approaches, including metabolic engineering and specialized culture techniques.

Metabolic Engineering: This involves the genetic modification of a host organism (plant or microbe) to increase production. Key strategies include:

Enzyme Engineering: The specificity of glycosyltransferases can be altered through single point mutations. Research has shown that changing a single amino acid can switch a glucosyltransferase into a galactosyltransferase, opening a potential route to specifically engineer the production of this compound. researchgate.net

Heterologous Production: The entire biosynthetic pathway could be transferred to a microbial host like yeast, which allows for rapid growth and controlled production in fermenters. nih.gov

Elicitation and Precursor Feeding: The application of external stimuli (elicitors) such as methyl jasmonate or green leaf volatiles can trigger plant defense responses and significantly increase the accumulation of isoflavonoids. researchgate.net Supplementing plant cell cultures with the primary precursor, L-phenylalanine, has also been shown to enhance the production of downstream compounds. mdpi-res.com

Biocatalytic Synthesis: An alternative to in-planta production is the use of isolated enzymes or engineered microbes in a cell-free or whole-cell bioconversion system. A potential strategy involves a two-step process:

Production of the aglycone, calycosin, in an engineered microbe.

In vitro conversion of calycosin to this compound using a purified galactosyltransferase coupled with a system to regenerate the expensive sugar donor, UDP-galactose. physiology.org

Table 2: Summary of Strategies for Enhanced Production of this compound

StrategyApproachDetails
Metabolic Engineering Gene OverexpressionIncrease expression of key enzymes (e.g., PAL, IFS) or transcription factors (e.g., MYB) to enhance metabolic flux.
Enzyme EngineeringModify a UGT via site-directed mutagenesis to improve its specificity for UDP-galactose and calycosin.
Heterologous ProductionReconstruct the entire biosynthetic pathway in a microbial host like E. coli or Saccharomyces cerevisiae.
Culture Techniques ElicitationApply elicitors like methyl jasmonate to plant cell or root cultures to induce secondary metabolite production.
Precursor FeedingSupplement the culture medium with L-phenylalanine to increase the availability of the primary precursor.
Biocatalysis Chemoenzymatic SynthesisUse purified enzymes (e.g., a recombinant UGT) to convert calycosin to its galactoside, often with a UDP-galactose regeneration system.

Investigational Biological Activities

Neuroprotective Efficacy of Calycosin-7-O-β-D-glucoside

Calycosin-7-O-β-D-glucoside has demonstrated notable neuroprotective properties in several experimental settings. medchemexpress.com Its therapeutic potential is attributed to its multifaceted influence on cellular pathways that are often dysregulated in neurological disorders.

Neuronal apoptosis, or programmed cell death, is a critical factor in the progression of neurodegenerative diseases. scienceopen.com Calycosin-7-O-β-D-glucoside has been shown to mitigate neuronal apoptosis in models of oxygen-glucose deprivation/reperfusion (OGD/R), which simulates the conditions of ischemic stroke. nih.govnih.gov

One of the key mechanisms by which it exerts its anti-apoptotic effects is through the regulation of the Bcl-2 family of proteins. nih.gov In OGD/R-induced injury in HT22 hippocampal neuron cells, treatment with Calycosin-7-O-β-D-glucoside led to a significant increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bcl-2/Bax ratio is a crucial determinant of cell survival. nih.gov

Furthermore, Calycosin-7-O-β-D-glucoside has been observed to reduce the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov By inhibiting the activation of caspase-3, the compound effectively blocks the final steps of apoptosis, thereby preserving neuronal viability. nih.govspandidos-publications.com

Table 1: Effect of Calycosin-7-O-β-D-glucoside on Apoptotic Markers in OGD/R-Treated HT22 Cells

MarkerEffect of OGD/REffect of Calycosin-7-O-β-D-glucoside Treatment
Bcl-2 Expression DecreasedIncreased
Bax Expression IncreasedDecreased
Bcl-2/Bax Ratio DecreasedIncreased
Caspase-3 Activation IncreasedDecreased
Apoptosis Rate IncreasedDecreased

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in various neurological conditions. scispace.com Calycosin-7-O-β-D-glucoside has demonstrated significant antioxidant properties in neural systems. selleckchem.com

In studies utilizing the OGD/R model in HT22 cells, Calycosin-7-O-β-D-glucoside treatment was found to significantly reduce the levels of intracellular ROS. scispace.com It also decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. scispace.com Concurrently, the compound enhanced the activity of superoxide (B77818) dismutase (SOD), a crucial endogenous antioxidant enzyme. scispace.com These findings indicate that Calycosin-7-O-β-D-glucoside can effectively counteract oxidative damage by both scavenging free radicals and bolstering the cellular antioxidant defense mechanisms. scispace.comphcog.com

Table 2: Impact of Calycosin-7-O-β-D-glucoside on Oxidative Stress Markers in OGD/R-Treated HT22 Cells

MarkerEffect of OGD/REffect of Calycosin-7-O-β-D-glucoside Treatment
Reactive Oxygen Species (ROS) IncreasedDecreased
Malondialdehyde (MDA) IncreasedDecreased
Superoxide Dismutase (SOD) Activity DecreasedIncreased

Mitochondria are central to neuronal function, responsible for ATP production and calcium homeostasis. mdpi.com Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. mdpi.com Calycosin-7-O-β-D-glucoside has been shown to restore mitochondrial function in neuronal cells subjected to OGD/R. nih.gov

Treatment with the compound led to a reduction in mitochondrial ROS levels and an increase in the mitochondrial membrane potential, indicating improved mitochondrial health. nih.govnih.gov Furthermore, it was observed to mitigate excessive mitochondrial fission, a process that can lead to mitochondrial fragmentation and dysfunction. nih.gov This is achieved, in part, by regulating the levels of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. nih.govspandidos-publications.com

Calycosin-7-O-β-D-glucoside also appears to inhibit overactivated mitophagy, the process of selective removal of damaged mitochondria. nih.gov While mitophagy is a crucial quality control mechanism, its excessive activation can be detrimental. The compound was found to modulate the levels of proteins involved in mitophagy, such as LC3 and p62. nih.gov Additionally, it enhanced mitochondrial biogenesis by increasing the levels of sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α). nih.govnih.gov

Neuroinflammation is a key pathological feature of many central nervous system disorders. Calycosin-7-O-β-D-glucoside has been reported to possess anti-inflammatory properties that may contribute to its neuroprotective effects. selleckchem.comnih.gov While specific mechanistic details in neuronal models are still being elucidated, its ability to reduce inflammation is a recognized aspect of its biological activity. nih.gov

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances in the blood. mdpi.com Disruption of the BBB is a common feature of ischemic stroke and other neurological disorders. Calycosin-7-O-β-D-glucoside has been shown to protect the integrity of the BBB in experimental models of cerebral ischemia-reperfusion injury. nih.gov

Its protective mechanism involves the regulation of the nitric oxide (NO)/caveolin-1 (cav-1)/matrix metalloproteinases (MMPs) pathway. nih.govbiocrick.com In a rat model of middle cerebral artery occlusion (MCAO), treatment with Calycosin-7-O-β-D-glucoside significantly reduced BBB permeability. nih.gov It was found to inhibit the expression and activities of MMP-2 and MMP-9, enzymes that can degrade the tight junction proteins of the BBB. nih.gov Additionally, it secured the expression of cav-1 and tight junction proteins in the microvessels of the ischemic brain cortex. nih.govchemfaces.com In vitro studies also revealed its ability to scavenge NO and inhibit MMP activities in brain microvascular endothelial cells under OGD conditions. nih.govbiocrick.com

The neuroprotective effects of Calycosin-7-O-β-D-glucoside have been investigated in specific models of neurodegenerative diseases, most notably cerebral ischemia.

In models of cerebral ischemia-reperfusion injury , the compound has been shown to attenuate neuronal damage by activating the PI3K/Akt signaling pathway. biocrick.com It also alleviates OGD/R-induced damage through the SIRT1/FOXO1/PGC-1α signaling pathway, which is involved in reducing oxidative stress and neuronal apoptosis. nih.govnih.gov More recently, it has been found to mitigate cuproptosis, a form of copper-dependent cell death, in cerebral ischemia/reperfusion injury by modulating copper homeostasis through SLC31A1. nih.gov

In the context of Alzheimer's disease , while direct studies on Calycosin-7-O-β-D-glucoside are emerging, research on its aglycone, calycosin (B1668236), suggests potential benefits. nih.gov Calycosin has been shown to improve cognitive function in a transgenic mouse model of Alzheimer's disease. nih.gov Recent studies on Calycosin-7-O-β-D-glucoside indicate that it may offer a therapeutic strategy for Alzheimer's by affecting the CYP46A1-CE-Tau axis, thereby inhibiting the accumulation of cholesterol and its derivatives in neurons. researchgate.netactaspsiquiatria.es

Anticancer Potential of Calycosin-7-O-β-D-glucoside

Emerging evidence from in vitro studies highlights the potential of Calycosin-7-O-β-D-glucoside as an anticancer agent. Its mechanisms of action are multifaceted, targeting key pathways involved in the development and progression of cancer, such as apoptosis, cell cycle control, and proliferation.

Calycosin-7-O-β-D-glucoside has been shown to induce programmed cell death, or apoptosis, in several cancer cell lines. In human cervical cancer HeLa cells, the compound promotes apoptosis by modulating the expression of key regulatory proteins phytopurify.com. Specifically, it down-regulates the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax phytopurify.com. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.

Further studies in human epithelial ovarian cancer cells (SKOV3) confirm this mechanism. Treatment with Calycosin-7-O-β-D-glucoside resulted in increased protein expression of Bax, p53, and the initiator and effector caspases, Caspase-9 and Caspase-3, respectively obgyncn.com. The activation of Caspase-3, a key executioner of apoptosis, was significantly enhanced, while the expression of the anti-apoptotic gene Bcl-2 was concurrently decreased obgyncn.com. This collective action suggests that the compound's pro-apoptotic effect is mediated, at least in part, through the activation of the p53 tumor suppressor pathway and subsequent caspase cascade obgyncn.com. The compound has also been shown to synergistically enhance cisplatin-induced apoptosis in SK-OV-3 cells nih.gov.

Table 1: Pro-Apoptotic Effects of Calycosin-7-O-β-D-glucoside on Cancer Cells

Cancer Cell LineKey Molecular MechanismObserved Effect
HeLa (Cervical Cancer)Down-regulation of Bcl-2, Up-regulation of Bax, Increased Caspase-3 activity. phytopurify.comInduction of apoptosis. phytopurify.com
SKOV3 (Ovarian Cancer)Increased expression of p53, Bax, Caspase-9, and Caspase-3; Decreased expression of Bcl-2. obgyncn.comInduction of apoptosis. obgyncn.com

Beyond inducing apoptosis, Calycosin-7-O-β-D-glucoside influences the cancer cell cycle, a fundamental process that governs cell division and proliferation. Research on ovarian epithelial cancer (SKOV3) cells demonstrated that the compound can halt the progression of the cell cycle obgyncn.com. Specifically, treatment with Calycosin-7-O-β-D-glucoside led to cell cycle arrest at the G0/G1 phase obgyncn.com. This checkpoint arrest prevents cells from entering the S phase (DNA synthesis), effectively stopping their division and proliferation. The aglycone form, Calycosin, has been observed to induce G0/G1 arrest in gastric cancer cells by downregulating levels of key cell cycle proteins including cyclin D1, cyclin E, CDK2, CDK4, and CDK6, while increasing the expression of inhibitors p21 and p27 nih.gov.

A primary indicator of anticancer potential is the ability to inhibit the proliferation of malignant cells. Calycosin-7-O-β-D-glucoside has demonstrated this capacity across various cancer types in a dose- and time-dependent manner. In studies involving human liver cancer cell lines, Huh-7 and HepG2, the compound effectively inhibited cell proliferation.

Similarly, its anti-proliferative effects have been confirmed in cervical cancer (HeLa) and ovarian cancer (SKOV3) cells phytopurify.comobgyncn.com. In SKOV3 cells, treatment with concentrations ranging from 0 to 200 μmol/L resulted in a significant, dose-dependent reduction in cell proliferation over time obgyncn.com. When used in combination with the chemotherapy drug cisplatin, a 50 μM concentration of Calycosin-7-O-β-D-glucoside contributed to a proliferation inhibition rate of 46.7% in SK-OV-3 cells after 48 hours nih.gov.

Table 2: Anti-Proliferative Activity of Calycosin-7-O-β-D-glucoside

Cancer Cell LineCancer TypeObserved Effect
HeLaCervical CancerInhibited cell proliferation in a dose- and time-dependent manner. phytopurify.com
SKOV3Ovarian CancerInhibited cell proliferation in a dose- and time-dependent manner. obgyncn.com
HUH7Liver CancerInhibited cell migration at a non-toxic dose.

The spread of cancer to distant organs, known as metastasis, is a major cause of mortality. This process involves the degradation of the extracellular matrix, which is facilitated by enzymes such as matrix metalloproteinases (MMPs). Research has shown that Calycosin-7-O-β-D-glucoside can inhibit the activity of MMP-2 and MMP-9 phytopurify.combiocrick.com. By suppressing these enzymes, the compound may reduce the invasive capacity of cancer cells, thereby exhibiting anti-metastatic potential biocrick.com. Furthermore, the compound has been noted to inhibit the migration of HUH7 liver cancer cells . The aglycone, Calycosin, has been shown to suppress epithelial-to-mesenchymal transition (EMT), a critical process for metastasis, by downregulating TGF-β1 aging-us.com.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key drivers of this process. Calycosin-7-O-β-D-glucoside has been identified to target VEGFR, suggesting a potential anti-angiogenic mechanism of action biocrick.com.

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix that plays a critical role in tumor progression. While direct studies on Calycosin-7-O-β-D-glucoside's effect on the TME are limited, evidence from its aglycone, Calycosin, and its effects on key immune cells suggest a modulatory role. Calycosin has been reported to induce metastatic progression in a pancreatic cancer model by modulating the TME aging-us.com.

Furthermore, Calycosin can downregulate Transforming Growth Factor-beta (TGF-β), a pivotal cytokine that promotes immune suppression and metastasis within the TME nih.govaging-us.com. Calycosin-7-O-β-D-glucoside itself has demonstrated direct effects on macrophages, which are critical components of the TME nih.gov. Its ability to regulate inflammatory responses in these cells indicates a potential to influence the phenotype of tumor-associated macrophages (TAMs), thereby altering the supportive niche for cancer growth nih.gov.

Anti-inflammatory and Immunomodulatory Actions

Calycosin-7-O-β-D-glucoside possesses significant anti-inflammatory and immunomodulatory properties mdpi.com. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process iu.edu. In studies using THP-1-derived macrophages, the compound effectively suppressed the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, which are induced by oxidized low-density lipoprotein nih.gov.

Concurrently, it was found to increase the production of the anti-inflammatory cytokine IL-10 nih.gov. This dual action of suppressing pro-inflammatory mediators while boosting anti-inflammatory ones highlights its potential to resolve inflammation. These immunomodulatory effects are foundational to many of the compound's observed biological activities, including its potential role within the tumor microenvironment and in broader inflammatory conditions mdpi.comnih.gov.

Suppression of Pro-inflammatory Cytokine Production

Calycosin 7-galactoside and its related glycoside forms have demonstrated notable activity in suppressing the production of pro-inflammatory cytokines, which are key mediators in the pathogenesis of inflammatory diseases. Research involving calycosin glycoside (CG) has shown its capacity to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov Furthermore, this compound markedly inhibits the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

In studies focusing on rheumatoid arthritis synovial fibroblasts (RASFs), the aglycone form, calycosin, has also been shown to inhibit the increased mRNA expression levels of several interleukins, such as IL-1β, IL-6, IL-8, IL-25, and IL-33. nih.gov The secretion of IL-6 and IL-33 was also obviously suppressed by calycosin. nih.gov Additionally, the compound attenuated the key inflammatory mediator cyclooxygenase-2 (COX-2). nih.gov In the context of atherosclerosis, calycosin-7-glucoside has been found to suppress inflammatory responses in macrophages exposed to oxidized low-density lipoprotein (ox-LDL). nih.gov

Table 1: Effects of Calycosin Glycosides on Pro-inflammatory Cytokines
CompoundModel SystemInhibited Cytokines/MediatorsReference
Calycosin glycoside (CG)LPS-induced RAW 264.7 cellsNO, PGE2, TNF-α, IL-1β, IL-6 nih.gov
CalycosinRheumatoid Arthritis Synovial Fibroblasts (RASFs)IL-1β, IL-6, IL-8, IL-25, IL-33, COX-2 nih.gov
Calycosin-7-glucosideox-LDL-exposed THP-1-derived macrophagesGeneral inflammatory response nih.gov

Regulation of Immune Cell Function and Activation

The immunomodulatory effects of this compound extend to the regulation of immune cell function and activation, particularly in macrophages. Macrophages play a critical role in the progression of inflammatory conditions like atherosclerosis. nih.gov Studies have shown that calycosin-7-glucoside can inhibit the formation of foam cells, which are lipid-laden macrophages, a key event in the development of atherosclerotic plaques. nih.govresearchgate.net This inhibitory effect is observed in THP-1-derived macrophages that have been exposed to oxidized low-density lipoprotein (ox-LDL). nih.gov

The activation of synovial fibroblasts is a crucial element in the pathogenesis of rheumatoid arthritis. nih.gov Research on calycosin demonstrated its ability to suppress the expression of pro-inflammatory cytokines in these cells, suggesting a regulatory role in their function during chronic inflammatory disease. nih.gov Furthermore, the anti-inflammatory activity of calycosin glycoside has been evaluated in the context of lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, indicating its potential to modulate macrophage responses to inflammatory stimuli. nih.gov

Pathways Involved in Anti-inflammatory and Immunomodulatory Effects

Several signaling pathways have been identified as being involved in the anti-inflammatory and immunomodulatory effects of calycosin and its glycosides.

NF-κB and MAPK Pathways : Research indicates that calycosin glycoside exerts its potent anti-inflammatory activity by targeting the NF-κB and MAPK signaling pathways. nih.gov It has been shown to suppress the phosphorylation of IκBα and p65, which are key components of the NF-κB pathway, in LPS-induced RAW 264.7 cells. nih.gov Simultaneously, it inhibits the phosphorylation of ERK, JNK, and p38, which are central kinases in the MAPK pathway. nih.gov

p62/Nrf2-linked Heme Oxygenase 1 Pathway : In rheumatoid arthritis synovial fibroblasts, calycosin was found to activate the antioxidant enzymes heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1), as well as Nrf2. nih.gov The mechanism involves the potentiation of sequestosome 1 (p62) accumulation and the degradation of Kelch-like ECH-associated protein 1 (Keap1), which leads to the translocation of Nrf2 into the nucleus. nih.gov

p38/MAPK and ATF-1 Pathway : In the context of atherosclerosis, calycosin-7-glucoside was found to enhance p38 MAPK activity. nih.gov This activation was responsible for the subsequent activation of activating transcription factor 1 (ATF-1), which in turn mediated the suppression of inflammatory responses and foam cell formation. nih.gov

Cardioprotective Effects of Calycosin-7-O-β-D-glucoside

Attenuation of Ischemia-Reperfusion Injury

Calycosin-7-O-β-D-glucoside (CG), a primary component of Astragali Radix, has been shown to possess significant cardioprotective properties, particularly in the context of myocardial ischemia-reperfusion (I/R) injury. nih.gov Studies using both in vitro and in vivo models have demonstrated that CG can protect myocardial cells from apoptosis induced by I/R. nih.govbohrium.com In a mouse model of myocardial I/R injury created by ligating the left anterior descending coronary artery, administration of CG resulted in protective effects on myocardial function and a reduction in cell apoptosis. nih.govbohrium.com Calycosin and its derivatives, in general, are recognized for their ability to alleviate cell damage, characterized by the release of myocardial enzymes, and reduce the level of apoptosis in cardiomyocytes. cjnmcpu.com

Mechanisms of Myocardial Protection

The mechanisms underlying the myocardial protective effects of Calycosin-7-O-β-D-glucoside are multifaceted and involve the modulation of key signaling pathways.

IL-10/JAK2/STAT3 Signaling Pathway : A primary mechanism of action for CG in attenuating myocardial I/R injury is through the upregulation of Interleukin-10 (IL-10) secretion. nih.govbohrium.com This increase in IL-10 subsequently activates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. nih.govbohrium.com The activation of this pathway is crucial for the protective effects of CG, as blocking the IL-10 receptor with a neutralizing antibody reversed the compound's protective effects on myocardial function and cell apoptosis. nih.govbohrium.com

PI3K/Akt Signaling Pathway : The PI3K/Akt signaling pathway is recognized as an important regulator of cardiomyocyte apoptosis and myocardial tissue protection. cjnmcpu.com Calycosin has been shown to increase the protein phosphorylation level of PI3K and Akt during ischemia-reperfusion injury, suggesting that its myocardial protective effect may be exerted through the activation of this pathway. cjnmcpu.com

Antioxidant Effects : Oxidative stress is a significant contributor to myocardial ischemia-reperfusion injury. cjnmcpu.com Calycosin can significantly reduce the levels of malondialdehyde (MDA), a product of lipid oxidation, while increasing the levels of the protective antioxidant enzyme superoxide dismutase (SOD). cjnmcpu.com This action helps to inhibit the release of myocardial enzymes like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH). cjnmcpu.com

Table 2: Mechanisms of Cardioprotection by Calycosin and its Glucosides
MechanismKey Molecules/Pathways InvolvedObserved EffectReference
Anti-inflammatoryIL-10, JAK2, STAT3Upregulation of IL-10 secretion, activation of JAK2/STAT3 pathway nih.govbohrium.com
Anti-apoptoticPI3K/Akt pathwayIncreased phosphorylation of PI3K and Akt cjnmcpu.com
AntioxidantMDA, SODReduction of MDA levels, increase in SOD levels cjnmcpu.com

Anti-Atherosclerotic Investigations

This compound and its related forms have been investigated for their potential therapeutic effects against atherosclerosis. A central pathological process in atherosclerosis is the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, leading to the formation of foam cells. nih.gov Research has demonstrated that calycosin-7-glucoside can alleviate atherosclerosis by inhibiting this ox-LDL-induced foam cell formation in THP-1-derived macrophages. nih.gov

In addition to preventing foam cell formation, this compound also suppresses the inflammatory response associated with this process. nih.gov The underlying molecular mechanism for these anti-atherosclerotic effects involves the activation of the p38/MAPK pathway, which leads to the activation of activating transcription factor 1 (ATF-1). nih.gov Mechanistically, ATF-1 is believed to facilitate these anti-atherosclerotic effects by upregulating liver X receptor beta (LXR-β) and the cystic fibrosis transmembrane conductance regulator (CFTR), which are important in lipid metabolism and inflammation regulation, respectively. nih.gov

Furthermore, enhancing autophagy in macrophages is considered a critical anti-atherogenic process. researchgate.net Calycosin has been shown to protect against atherosclerosis and improve plaque stability by promoting autophagy. researchgate.net The mechanism for this effect involves the modulation of the KLF2-MLKL signaling pathway. researchgate.net

Inhibition of Foam Cell Formation in Macrophages

A pivotal event in atherogenesis is the transformation of macrophages into lipid-laden foam cells. mdpi.com Studies have shown that this compound can inhibit this process. When macrophages are exposed to oxidized low-density lipoprotein (ox-LDL), they accumulate lipids and become foam cells. nih.gov Research on human monocytic THP-1 cells, differentiated into macrophages, demonstrated that this compound attenuates the formation of foam cells induced by ox-LDL. nih.govresearchgate.netnih.gov

The mechanism behind this inhibition involves the activation of the p38 MAPK/ATF-1 signaling pathway. nih.govnih.gov Activating transcription factor 1 (ATF-1) plays a crucial role in mediating the suppressive effects of the compound on foam cell formation. researchgate.netnih.gov This activation leads to the upregulation of downstream targets that are critical for lipid metabolism. nih.govnih.gov The reduction in foam cell formation is a key anti-atherosclerotic effect. dovepress.com

Regulation of Lipid Metabolism in Vascular Cells

This compound influences lipid metabolism within vascular cells, particularly macrophages, which is crucial for preventing the progression of atherosclerosis. The compound's anti-atherosclerotic effects are facilitated by the upregulation of Liver X receptor beta (LXR-β). nih.govresearchgate.netnih.gov LXR-β is a key transcriptional regulator of genes involved in cholesterol efflux, including ABCA1 and LXR-α. nih.gov By enhancing the expression of LXR-β, this compound helps to promote the removal of cholesterol from macrophages, thereby preventing its accumulation. mdpi.comnih.gov

Furthermore, the compound has been shown to upregulate the cystic fibrosis transmembrane conductance regulator (CFTR), which is also critical for regulating lipid metabolism. nih.govresearchgate.netnih.gov In hepatocytes, a related study showed that Calycosin-7-O-β-D-glucoside could reduce triglyceride and total cholesterol content, suggesting a broader role in lipid regulation. nih.gov This modulation of lipid-related pathways highlights its potential to maintain cholesterol homeostasis in the vascular environment. mdpi.com

Anti-Inflammatory Mechanisms in Atherogenesis

Chronic inflammation is a hallmark of atherogenesis. frontiersin.org this compound exhibits potent anti-inflammatory properties by targeting macrophage-associated pathological processes. nih.govnih.gov In macrophages stimulated with ox-LDL, the compound suppresses the inflammatory response. researchgate.net This is achieved by inhibiting the production of pro-inflammatory cytokines. nih.gov

Specifically, treatment with this compound leads to a reduction in the levels of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.gov The underlying mechanism involves the p38 MAPK/ATF-1 signaling pathway, which leads to the upregulation of CFTR. nih.govnih.gov CFTR has been shown to protect against vascular inflammation. nih.govdovepress.com By mitigating the inflammatory milieu within atherosclerotic lesions, this compound may help to slow the progression of the disease. nih.gov

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in ox-LDL-Stimulated Macrophages

CytokineEffect of TreatmentSignaling Pathway Implicated
IL-6 Decreased Productionp38 MAPK/ATF-1/CFTR
IL-1β Decreased Productionp38 MAPK/ATF-1/CFTR
TNF-α Decreased Productionp38 MAPK/ATF-1/CFTR

Osteogenesis and Bone Remodeling Modulation

Beyond its cardiovascular effects, this compound has been investigated for its role in bone health, specifically in promoting bone formation and remodeling.

Promotion of Osteoblast Differentiation and Mineralization

Osteoblasts are the primary cells responsible for bone formation. nih.gov this compound has been shown to promote the differentiation of precursor cells into mature osteoblasts. nih.gov In studies using ST2 cells and human mesenchymal stem cells (MSCs), the compound increased the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. nih.govnih.gov

Furthermore, it enhances the expression of osteocalcin (B1147995) mRNA and stimulates the osteoblastic mineralization process, which is the deposition of calcium and other minerals to form the bone matrix. nih.govnih.gov These findings suggest that this compound can positively influence multiple stages of bone formation, from the commitment of stem cells to the final mineralization of the bone matrix. nih.govresearchgate.net

Table 2: Effects of this compound on Markers of Osteogenesis

MarkerCell TypeObserved Effect
Alkaline Phosphatase (ALP) Activity ST2 cells, MSCsIncreased
Osteocalcin (Ocal) mRNA Expression ST2 cellsIncreased
Mineralized Nodule Formation MSCsIncreased

Regulation of Bone Morphogenetic Protein Signaling Pathways

The bone morphogenetic protein (BMP) signaling pathway is fundamental for skeletal development and bone homeostasis. nih.gov this compound exerts its pro-osteogenic effects in part by modulating this pathway. nih.gov Research indicates that treatment with the compound increases the expression of Bone Morphogenetic Protein 2 (BMP-2). nih.govnih.gov

The activation of the BMP pathway is further evidenced by the increased phosphorylation of Smad 1/5/8, which are key downstream effectors that translocate to the nucleus to regulate gene transcription. nih.govsemanticscholar.org The osteogenic effects of this compound can be inhibited by Noggin, a well-known inhibitor of the BMP signaling pathway, confirming the pathway's involvement. nih.govnih.gov

Wnt/β-catenin Pathway Involvement in Bone Formation

The Wnt/β-catenin signaling pathway is another critical regulator of osteoblast differentiation and bone formation. nih.gov Studies have demonstrated that this compound also activates this pathway. nih.govnii.ac.jp Treatment of ST2 cells with the compound led to an increase in the expression of β-catenin at both the transcriptional and translational levels. nih.gov

The involvement of this pathway was confirmed by experiments using Dickkopf-1 (DKK-1), a specific inhibitor of the Wnt/β-catenin signaling pathway. nih.gov Co-treatment with DKK-1 significantly inhibited the increase in ALP activity and β-catenin protein expression induced by this compound. nih.gov This indicates that the compound promotes osteogenesis through the coordinated regulation of both the BMP and Wnt/β-catenin signaling pathways. nih.govnih.gov

Other Pharmacological Activities

Alpha-Glucosidase Inhibition for Glycemic Regulation

Calycosin 7-O-β-D-glucoside has been investigated for its potential role in glycemic regulation through the inhibition of alpha-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can delay the absorption of glucose from the intestines, which is a therapeutic strategy for managing blood glucose levels.

A study evaluating the inhibitory effects of active components from Astragalus membranaceus on α-glucosidase found that Calycosin 7-O-β-D-glucoside exhibited significant inhibitory activity. researchgate.net The research determined its half-maximal inhibitory concentration (IC50), which is a measure of a substance's potency in inhibiting a specific biological or biochemical function. The study compared this activity to its aglycone form, calycosin, as well as to acarbose, a commonly used pharmaceutical α-glucosidase inhibitor. researchgate.net The results indicated that while both calycosin and its glucoside form were more potent than acarbose, the presence of the glucose group in Calycosin 7-O-β-D-glucoside resulted in a lower inhibitory activity compared to calycosin itself. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity

Compound IC50 (μM)
Calycosin 7-O-β-D-glucoside 174.04
Calycosin 39.45
Acarbose (Positive Control) 471.73

This table presents the half-maximal inhibitory concentration (IC50) values of Calycosin 7-O-β-D-glucoside, Calycosin, and the positive control drug Acarbose against α-glucosidase.

Hepatoprotective Investigations

The protective effects of Calycosin 7-O-β-D-glucoside on the liver have been the subject of several scientific investigations, focusing on its ability to mitigate cellular damage and dysfunction associated with various liver conditions.

One area of research has focused on its role in non-alcoholic fatty liver disease (NAFLD). Studies have shown that Calycosin 7-O-β-D-glucoside can alleviate NAFLD by regulating metabolic pathways and reducing fat accumulation in hepatocytes. nih.gov Research on high-fat diet-induced mouse models demonstrated that the compound inhibited obesity, improved glucose and lipid metabolism, and alleviated liver function injury and lipid accumulation. nih.gov Furthermore, it was found to improve oxidative stress and inflammatory responses associated with NAFLD. nih.gov The mechanism for these effects is linked to its ability to alter energy sensors and metabolic regulators such as PPAR-γ, AMPK, and NF-кB. nih.gov

Another study investigated the compound's effect on palmitate-induced lipid accumulation in hepatocytes, a model for lipotoxicity in NAFLD. nih.gov The findings revealed that Calycosin 7-O-β-D-glucoside could attenuate this lipid accumulation in a dose-dependent manner. nih.gov It achieved this by down-regulating genes related to lipogenesis and up-regulating genes involved in lipid β-oxidation. nih.gov This protective effect was found to be mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov Specifically, the compound was shown to reduce triglyceride content from 0.30 mmol/g protein to 0.21 mmol/g protein and total cholesterol from 0.39 mmol/g protein to 0.26 mmol/g protein in hepatocytes. nih.gov

The compound's hepatoprotective effects also extend to protecting liver cells from chemical-induced oxidative stress. A study using BRL-3A rat liver cells exposed to thioacetamide (B46855) (TAA), a known hepatotoxin, found that pretreatment with Calycosin 7-O-β-D-glucoside offered significant protection. phcog.com It was observed to increase the activities of antioxidant enzymes, scavenge reactive oxygen species (ROS), and reduce the production of malondialdehyde (MDA), a marker of oxidative stress. phcog.com The underlying mechanism involves the modulation of CYP2E1 expression, an enzyme involved in the metabolic activation of toxins that can lead to oxidative stress. phcog.com

Table 2: Summary of Hepatoprotective Investigations

Study Focus Model System Key Findings
Non-alcoholic fatty liver disease (NAFLD) High-fat diet-induced mice Alleviated liver injury, reduced lipid accumulation, improved oxidative stress and inflammation. nih.gov
Palmitate-induced lipid accumulation Hepatocytes Attenuated lipid accumulation by regulating lipogenesis and β-oxidation genes via AMPK activation. nih.gov
Thioacetamide-induced oxidative stress BRL-3A rat liver cells Increased antioxidant enzyme activity, scavenged ROS, and reduced MDA production by modulating CYP2E1 expression. phcog.com

This table summarizes key research findings on the hepatoprotective activities of Calycosin 7-O-β-D-glucoside.

Table 3: Compound Names

Compound Name
Acarbose
Calycosin
Calycosin 7-O-β-D-glucoside
Palmitate

Mechanistic Elucidation: Molecular Targets and Signaling Pathways

Kinase Cascades: MAPK and PI3K/Akt Pathways

Calycosin-7-glucoside has been shown to exert significant influence over critical kinase signaling cascades, namely the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are central to the regulation of cell proliferation, survival, and stress responses.

Research indicates that CG can modulate the p38/MAPK signaling pathway. One study demonstrated that CG treatment enhanced the activity of p38 MAPK, which was identified as a crucial step for the subsequent activation of the transcription factor ATF-1. nih.gov This activation plays a role in mediating the compound's anti-inflammatory and anti-atherosclerotic effects. nih.gov

Furthermore, the PI3K/Akt pathway, a key regulator of cell survival and apoptosis, is a significant target of CG. Multiple studies have confirmed that CG can activate this pathway. For instance, the neuroprotective effects of CG against ischemia-reperfusion injury have been attributed to its ability to activate PI3K/Akt signaling, which in turn inhibits apoptotic processes. chemfaces.com In the context of osteogenesis, CG has been found to stimulate the differentiation of osteoblasts by activating the PI3K/Akt signaling pathway, among others. nih.gov

Table 1: Effects of Calycosin-7-glucoside on Kinase Cascades
PathwayEffectDownstream ConsequenceReference Model
p38/MAPKActivationActivation of ATF-1THP-1-derived macrophages nih.gov
PI3K/AktActivationInhibition of apoptosis; Promotion of osteoblast differentiationIschemia-reperfusion models; Human mesenchymal stem cells chemfaces.comnih.gov

Transcription Factors and Nuclear Receptors: SIRT1, FOXO1, PGC-1α, ATF-1, LXR-β, ERβ, STAT3, NF-κB, SMAD3

The biological effects of CG are mediated through its interaction with a diverse array of transcription factors and nuclear receptors.

SIRT1, FOXO1, and PGC-1α : In models of oxygen-glucose deprivation/reperfusion (OGD/R), CG treatment has been found to upregulate the expression of Sirtuin 1 (SIRT1), Forkhead box protein O1 (FOXO1), and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.gov This signaling axis is crucial for mitochondrial biogenesis and protection against oxidative stress-induced neuronal apoptosis. nih.gov

ATF-1 and LXR-β : As mentioned, CG activates Activating Transcription Factor 1 (ATF-1) via the p38 MAPK pathway. nih.gov Activated ATF-1, in turn, facilitates the anti-atherosclerotic effects of CG by upregulating the expression of Liver X Receptor Beta (LXR-β), a key regulator of lipid metabolism. nih.gov

ERβ : Calycosin-7-glucoside is reported to be a selective estrogen receptor-beta (ERβ) agonist. This interaction is significant as ERβ activation is associated with various protective effects in different tissues.

STAT3 : CG has been shown to activate the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway. researchgate.net This activation, which is mediated by an increase in Interleukin-10 (IL-10) secretion, contributes to the cardioprotective effects of CG against myocardial ischemia-reperfusion injury. researchgate.net

NF-κB : The compound acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.net By suppressing this key inflammatory signaling pathway, CG can reduce the production of pro-inflammatory cytokines.

SMADs : In the process of osteogenesis, the effects of CG are mediated by several factors, including phospho-Smad1/5/8. nih.govresearchgate.net This suggests an interaction with the Bone Morphogenetic Protein (BMP) signaling pathway, which is critical for bone formation. nih.govresearchgate.net

Apoptotic and Autophagic Regulatory Networks: Bcl-2, Bax, Caspases, Sestrin2, AMPK, mTOR

CG intricately modulates the cellular machinery governing apoptosis and autophagy.

Apoptotic Regulators : Research has shown that CG can favorably alter the ratio of anti-apoptotic to pro-apoptotic proteins. Specifically, it upregulates the expression of B-cell lymphoma 2 (Bcl-2) and downregulates the expression of Bcl-2-associated X protein (Bax). nih.gov Furthermore, it ameliorates apoptosis by reducing the levels of cleaved Caspase-3, a key executioner caspase. nih.gov

Autophagic Regulators : The aglycone form, calycosin (B1668236), has been demonstrated to induce autophagy and apoptosis through the Sestrin2/AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov Sestrin2 is a stress-inducible protein that activates AMPK, which in turn inhibits mTOR, a central regulator of cell growth and proliferation. nih.govfrontiersin.org While the direct link for the full pathway is better established for the aglycone, studies have confirmed that Calycosin-7-glucoside itself can activate AMPK, suggesting a similar mechanism of action. nih.gov CG-mediated AMPK activation has been shown to attenuate lipid accumulation in hepatocytes. nih.gov

Table 2: Modulation of Apoptotic and Autophagic Proteins by Calycosin-7-glucoside
Protein/PathwayEffect of CGCellular OutcomeReference Model
Bcl-2UpregulationAnti-apoptoticHT22 cells (OGD/R) nih.gov
BaxDownregulationAnti-apoptoticHT22 cells (OGD/R) nih.gov
Cleaved Caspase-3ReductionInhibition of apoptosisHT22 cells (OGD/R) nih.gov
AMPKActivationInhibition of lipogenesisHepatocytes nih.gov

Oxidative Stress Response Pathways: Reactive Oxygen Species Scavenging, Antioxidant Enzyme Modulation, Thioredoxin 1

Calycosin-7-glucoside is recognized for its potent antioxidant properties, which are central to its protective effects. selleckchem.commedchemexpress.com

Reactive Oxygen Species (ROS) Scavenging : CG has been shown to directly mitigate oxidative stress by reducing the levels of mitochondrial ROS. nih.gov This scavenging activity helps to preserve mitochondrial function and prevent oxidative damage to cellular components. nih.gov

Antioxidant Enzyme Modulation : The antioxidant effects of CG are also mediated by its influence on endogenous antioxidant enzymes. Studies have shown that treatment with CG can improve the activity of superoxide (B77818) dismutase (SOD), a critical enzyme that catalyzes the dismutation of superoxide radicals. chemfaces.commdpi.com Total flavonoids from Astragalus, including CG, have also been reported to improve the activity of glutathione (B108866) peroxidase (GSH-Px). mdpi.com

Thioredoxin 1 : The direct interaction between Calycosin 7-galactoside and the Thioredoxin 1 (TXN) system has not been extensively characterized in the available scientific literature. The TXN system is a key antioxidant system involved in redox signaling, and further research is needed to elucidate any potential modulation by CG.

Inflammasome Activation and Regulation: NLRP3, ASC, Caspase-1

Recent evidence has highlighted the role of CG in regulating inflammasome activation, a key component of the innate immune response. Specifically, CG has been found to inhibit the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. nih.gov In a model of atherosclerosis using THP-1-derived macrophages, exposure to oxidized low-density lipoprotein (ox-LDL) led to a significant increase in the expression of NLRP3 inflammasome-related proteins, including NLRP3, Apoptosis-associated speck-like protein containing a CARD (ASC), and Caspase-1. nih.gov Treatment with CG was shown to significantly decrease the elevated expression of these proteins, thereby inhibiting ox-LDL-induced inflammation. nih.gov

Receptor Interactions and Ligand Binding: TLR4, IGF-1R

TLR4 : The aglycone form, calycosin, has been shown to attenuate inflammation by suppressing the Toll-like receptor 4 (TLR4)/NF-κB pathway. nih.gov Molecular docking studies have also predicted a favorable binding interaction between calycosin and the TLR4 receptor. nih.govmdpi.com This suggests that CG or its metabolite may interfere with the binding of ligands like lipopolysaccharide (LPS) to TLR4, thereby blocking downstream inflammatory signaling.

IGF-1R : The interaction of this compound with the Insulin-like Growth Factor 1 Receptor (IGF-1R) is less clear. Studies on its aglycone, calycosin, have shown that it can suppress the growth of certain cancer cells through ERβ-mediated inhibition of IGF-1R. However, direct evidence for the glycoside form is currently limited.

MicroRNA-Mediated Gene Regulation

The role of microRNAs (miRNAs) in mediating the effects of this compound is an emerging area of research. Some studies involving the aglycone, calycosin, have suggested potential interactions with specific miRNAs, such as miR-374, in the context of neuroprotection. However, dedicated studies elucidating the specific miRNA networks regulated by this compound itself are not yet widely available, indicating a need for further investigation into this aspect of its mechanism of action.

Preclinical Research Models and Methodologies

In Vitro Cellular Models for Disease Pathologies

In vitro studies using cellular models are fundamental in preclinical research to understand the direct effects of compounds on cellular processes. For Calycosin (B1668236) 7-O-beta-D-glucopyranoside (a closely related compound, often used interchangeably in some literature with Calycosin 7-galactoside), researchers have utilized specific cell lines to investigate its activity in various disease contexts.

One key area of investigation has been its antiviral properties. In studies related to viral myocarditis, Vero cells, which are derived from the kidney epithelial cells of an African green monkey, have been used to assess the compound's efficacy against Coxsackie virus B3 (CVB3) nih.gov. These studies demonstrated that Calycosin 7-O-beta-D-glucopyranoside could effectively inhibit the cytopathic effects on Vero cells caused by CVB3, indicating a direct antiviral activity nih.gov.

In the context of diabetic wound healing, an inflammation model using RAW264.7 cells, a murine macrophage cell line, was employed. These cells were induced with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to mimic an inflammatory state. The research showed that Calycosin-7-glucoside could promote M2 macrophage polarization, which is crucial for the healing process, by modulating the ROS/AMPK/STAT6 pathway nih.gov.

Cell LineDisease ModelKey Findings
Vero CellsViral Myocarditis (Coxsackie virus B3)Inhibited CVB3-mediated cytopathic effects.
RAW264.7 CellsDiabetic Wound InflammationPromoted M2 macrophage polarization via the ROS/AMPK/STAT6 pathway. nih.gov

In Vivo Animal Models for Pharmacological Evaluation

An acute myocarditis murine model has been instrumental in evaluating the antiviral and cardioprotective effects of Calycosin 7-O-beta-D-glucopyranoside nih.gov. In these studies, BALB/c mice infected with Coxsackie virus B3 were treated with the compound. The results were significant, showing an improved survival rate, alleviation of pathological damage to cardiac muscles, reduced viral titers in the heart, and improved left ventricular function in the treated mice nih.gov.

For research into diabetic wound healing, a db/db diabetic wound model in mice was utilized. This model is genetically predisposed to diabetes and impaired wound healing. Treatment with Calycosin-7-glucoside was found to accelerate wound healing and promote the regeneration of granulation tissue nih.gov. The study also observed an increase in the production of several beneficial cytokines and growth factors, such as M-CSF, G-CSF, GM-CSF, IL-10, IL-13, and IL-4, while pro-inflammatory cytokines were reduced nih.gov.

Furthermore, Sprague-Dawley (SD) rats have been used in pharmacokinetic studies to understand how Calycosin-7-O-β-D-glucoside interacts with other compounds. One study investigated its effect on the absorption and bioavailability of prim-O-glucosylcimifugin and cimifugin, active ingredients from the herb Saposhnikoviae Radix. The results indicated that Calycosin-7-O-β-D-glucoside could significantly enhance the absorption of these compounds nih.gov.

Animal ModelDisease/Condition StudiedKey Findings
BALB/c MiceAcute Viral Myocarditis (CVB3)Improved survival, reduced cardiac damage, and lowered viral titers. nih.gov
db/db MiceDiabetic Wound HealingAccelerated wound healing and promoted granulation tissue regeneration. nih.gov
Sprague-Dawley RatsPharmacokinetic InteractionsEnhanced the absorption and bioavailability of co-administered herbal compounds. nih.gov

Advanced Omics Technologies in Research

The application of "omics" technologies has provided a deeper, more systemic understanding of the mechanisms of action of this compound.

Non-Targeted Metabolomics Approaches

While specific studies focusing solely on non-targeted metabolomics of this compound are not extensively detailed in the available literature, the field of metabolomics is increasingly being used to understand the effects of natural compounds nih.gov. This approach allows for a broad-spectrum analysis of metabolites in a biological system, offering insights into the metabolic pathways affected by the compound. Future research employing non-targeted metabolomics could provide a comprehensive view of the metabolic reprogramming induced by this compound in various disease models.

Transcriptomics and Proteomics (e.g., RNA Sequencing)

Transcriptomic and proteomic analyses are powerful tools for identifying the genes and proteins that are differentially expressed in response to a compound. In the study of Calycosin-7-glucoside for diabetic wound healing, protein chip technology was used to analyze cytokine production. This revealed that the compound increased the production of M-CSF, G-CSF, GM-CSF, IL-10, IL-13, and IL-4, while decreasing levels of pro-inflammatory cytokines like MCP-1, IL-1β, IL-1α, and TNF-α nih.gov. This proteomic-level data provides direct evidence of the compound's immunomodulatory effects.

Computational Approaches: Molecular Docking and Bioinformatics Network Analysis

Computational methods are increasingly being used to predict the molecular targets and mechanisms of action of natural compounds, saving time and resources in the drug discovery process.

Network pharmacology and molecular docking have been applied to investigate the therapeutic mechanism of Calycosin-7-glucoside in diabetic wounds nih.gov. This approach predicted that the AMPK pathway is a key target. Molecular docking further supports the interaction between the compound and key proteins in this pathway. The computational predictions were then validated through in vivo and in vitro experiments, which confirmed that Calycosin-7-glucoside exerts its effects via the ROS/AMPK/STAT6 pathway nih.gov.

Similarly, for the broader compound Calycosin, network pharmacology and molecular docking have been used to explore its potential in treating anthracycline-induced cardiotoxicity. These studies identified potential targets and signaling pathways, with molecular docking analysis predicting strong binding affinities to key proteins like the ATP-binding cassette subfamily B member 1 (ABCB1) nih.gov. While this research focused on Calycosin, the methodology is directly applicable to its glycoside derivatives like this compound.

Computational ApproachApplicationKey Findings/Predictions
Network PharmacologyDiabetic Wound HealingIdentified the AMPK pathway as a critical therapeutic target. nih.gov
Molecular DockingDiabetic Wound HealingConfirmed potential binding interactions with proteins in the AMPK pathway. nih.gov
Network Pharmacology & Molecular DockingAnthracycline-Induced Cardiotoxicity (for Calycosin)Predicted high binding affinity to targets like ABCB1, suggesting a protective mechanism. nih.gov

Q & A

Q. How to integrate this compound’s multi-target effects into systems pharmacology models?

  • Methodology : Build network pharmacology models using platforms like Cytoscape or STITCH. Incorporate transcriptomic, proteomic, and phenotypic data to identify synergistic/antagonistic pathways. Validate with knockout animal models or patient-derived organoids .

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